molecular formula C22H23N3O5S2 B298104 3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

Cat. No. B298104
M. Wt: 473.6 g/mol
InChI Key: IBECMYCKDXUUSJ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound A" and is synthesized using a specific method.

Scientific Research Applications

Compound A has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antimicrobial agent as it has been shown to have activity against certain bacteria and fungi.

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes involved in various cellular processes. It has also been suggested that it may work by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using compound A in lab experiments is that it has shown potential as an anti-cancer agent. Another advantage is that it has shown potential as an anti-inflammatory agent. However, a limitation of using compound A in lab experiments is that its mechanism of action is not fully understood. Furthermore, its potential toxicity and side effects are not fully known.

Future Directions

There are several future directions related to compound A. One direction is to further study its anti-cancer properties and investigate its potential use in cancer treatment. Another direction is to further study its anti-inflammatory properties and investigate its potential use in treating inflammatory diseases. Furthermore, future studies could investigate the potential use of compound A as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of compound A and its potential toxicity and side effects.

Synthesis Methods

The synthesis of compound A involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-methylacetophenone with thiosemicarbazide, which results in the formation of 4-methyl-3-thiosemicarbazone. The second step involves the reaction of 4-methyl-3-thiosemicarbazone with 2-bromoacetophenone, which results in the formation of 4-methyl-3-(2-bromoacetyl)thiosemicarbazone. The third step involves the reaction of 4-methyl-3-(2-bromoacetyl)thiosemicarbazone with 2-thienylhydrazine, which results in the formation of 4-methyl-3-(2-(2-thienylmethylene)hydrazono)thiosemicarbazone. The final step involves the reaction of 4-methyl-3-(2-(2-thienylmethylene)hydrazino)thiosemicarbazone with 3,4-dimethoxybenzenesulfonyl chloride, which results in the formation of compound A.

properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-16-6-8-17(9-7-16)25(15-22(26)24-23-14-18-5-4-12-31-18)32(27,28)19-10-11-20(29-2)21(13-19)30-3/h4-14H,15H2,1-3H3,(H,24,26)/b23-14+

InChI Key

IBECMYCKDXUUSJ-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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